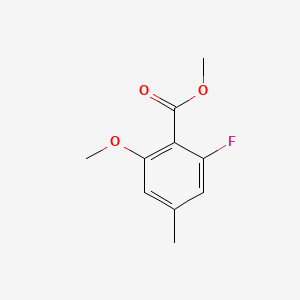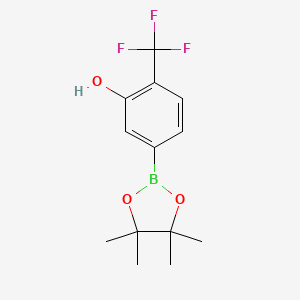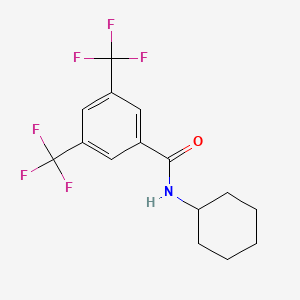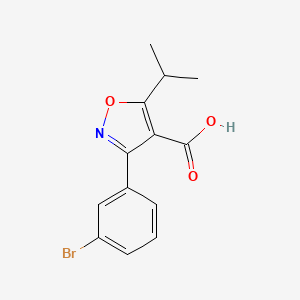
2-(Bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C8H14BBrO2. This compound is of interest due to its unique structure, which includes a bromoethenyl group attached to a dioxaborolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a bromoethenyl precursor under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where the dioxaborolane is reacted with a bromoethenyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction Reactions: Reduction of the bromoethenyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate or sodium hydroxide), and oxidizing agents (such as hydrogen peroxide or sodium periodate). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted dioxaborolanes, while oxidation reactions can produce boronic acids or esters.
Aplicaciones Científicas De Investigación
2-(Bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(Bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the bromoethenyl and dioxaborolane groups. The bromoethenyl group can undergo nucleophilic substitution, while the dioxaborolane ring can participate in cross-coupling reactions. These properties make the compound a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoethanol: Similar in structure but lacks the dioxaborolane ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the bromoethenyl group.
2-Bromostyrene: Contains a bromoethenyl group but has a different aromatic ring structure.
Uniqueness
2-(Bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the bromoethenyl group and the dioxaborolane ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis and various scientific research applications.
Propiedades
Fórmula molecular |
C8H14BBrO2 |
|---|---|
Peso molecular |
232.91 g/mol |
Nombre IUPAC |
2-(2-bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H14BBrO2/c1-7(2)8(3,4)12-9(11-7)5-6-10/h5-6H,1-4H3 |
Clave InChI |
GCKFQNDKDMFCGM-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















